molecular formula C21H21N3O4 B11237068 3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B11237068
M. Wt: 379.4 g/mol
InChI Key: AKYXOASDCIGEJP-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyridazine ring, and methoxy groups

Preparation Methods

The synthesis of 3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the methoxyphenyl group:

    Formation of the benzamide core: The final step involves the coupling of the pyridazine derivative with a benzoyl chloride or benzamide precursor under suitable conditions, such as the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, including enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can include inhibition or activation of specific signaling cascades, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide include other benzamide derivatives and pyridazine-containing molecules. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of methoxy groups, pyridazine ring, and benzamide core, which may confer unique properties and applications.

References

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C21H21N3O4/c1-26-17-8-6-15(7-9-17)19-10-11-20(24-23-19)28-13-12-22-21(25)16-4-3-5-18(14-16)27-2/h3-11,14H,12-13H2,1-2H3,(H,22,25)

InChI Key

AKYXOASDCIGEJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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